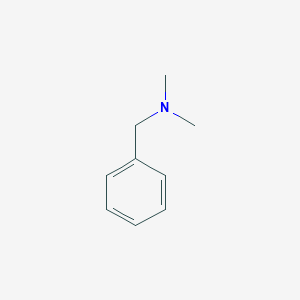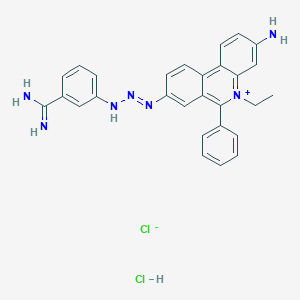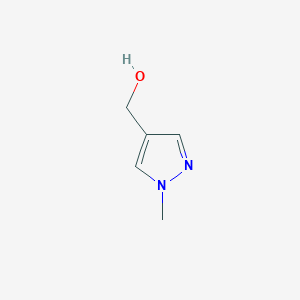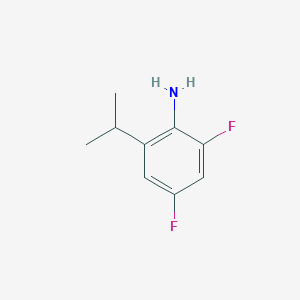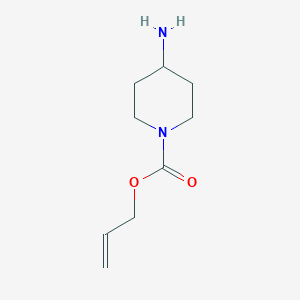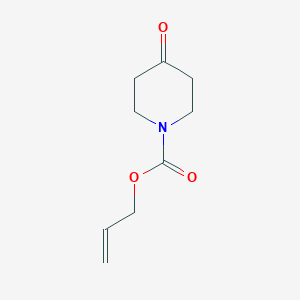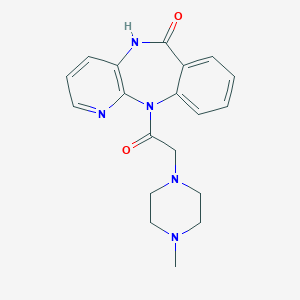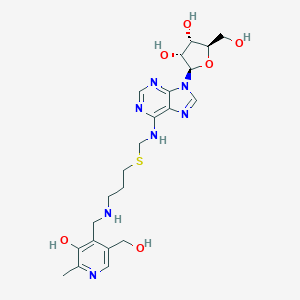
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine (AMPT) is a compound that has been extensively studied for its potential applications in scientific research. AMPT is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body. AMPT has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Wirkmechanismus
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine acts as an inhibitor of adenosine deaminase, an enzyme that is involved in the metabolism of adenosine. Adenosine deaminase catalyzes the conversion of adenosine to inosine, which is then further metabolized to uric acid. By inhibiting adenosine deaminase, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine increases the concentration of adenosine in the body, leading to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its ability to increase the concentration of adenosine in the body. Adenosine has been shown to have various physiological effects, including the regulation of blood flow, neurotransmitter release, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments is its ability to modulate adenosine metabolism. By inhibiting adenosine deaminase, researchers can increase the concentration of adenosine in the body and study its effects on various physiological processes. However, one of the limitations of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its potential toxicity. High concentrations of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can lead to cell death and other adverse effects, making it important to use appropriate dosages in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. One area of research is the development of new treatments for diseases that are related to adenosine metabolism. By studying the effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine on adenosine metabolism, researchers can develop new drugs that target this pathway and treat diseases such as cancer, inflammation, and cardiovascular disease. Another area of research is the development of new methods for synthesizing Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. By improving the synthesis method, researchers can produce larger quantities of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine and study its effects on a larger scale.
Conclusion
In conclusion, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is a promising compound for use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying adenosine metabolism and developing new treatments for related diseases. However, it is important to use appropriate dosages and take into account its potential toxicity when using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments. Future research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine will likely focus on developing new treatments and improving the synthesis method for this compound.
Synthesemethoden
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can be synthesized using a multi-step process that involves the reaction of adenosine with various reagents. The first step involves the protection of the 2' and 3' hydroxyl groups of adenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. The resulting compound is then reacted with methyl propargyl sulfide and sodium hydride to form the N(6)-methyl-propylthioether derivative. Finally, the N(6)-methyl-propylthioether derivative is reacted with pyridoxamine to form Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine.
Wissenschaftliche Forschungsanwendungen
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been used in various scientific research applications. One of the most common uses of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is in the study of adenosine metabolism. Adenosine is involved in various physiological processes, including the regulation of blood flow, neurotransmitter release, and immune function. By studying the metabolism of adenosine using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine, researchers can gain a better understanding of these processes and develop new treatments for diseases that are related to adenosine metabolism.
Eigenschaften
CAS-Nummer |
125162-97-2 |
|---|---|
Produktname |
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine |
Molekularformel |
C22H31N7O6S |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-[3-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propylsulfanylmethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C22H31N7O6S/c1-12-17(32)14(13(7-30)5-24-12)6-23-3-2-4-36-11-28-20-16-21(26-9-25-20)29(10-27-16)22-19(34)18(33)15(8-31)35-22/h5,9-10,15,18-19,22-23,30-34H,2-4,6-8,11H2,1H3,(H,25,26,28)/t15-,18-,19-,22-/m1/s1 |
InChI-Schlüssel |
XLRAIUMUVOXBBC-CIVUBGFFSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CO |
SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO |
Andere CAS-Nummern |
125162-97-2 |
Synonyme |
adenosine-N(6)-methyl-propylthioether-N-pyridoxamine AMPTEP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



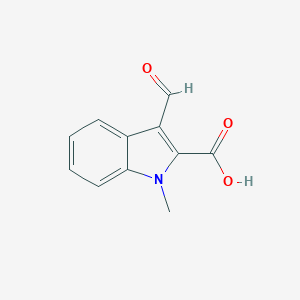
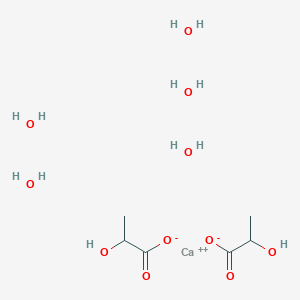
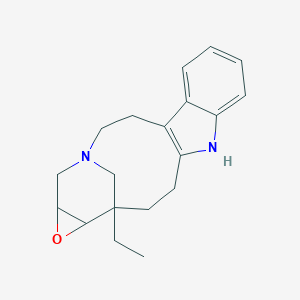
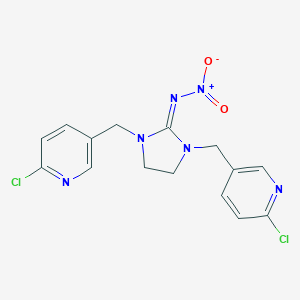
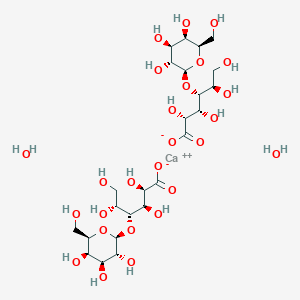
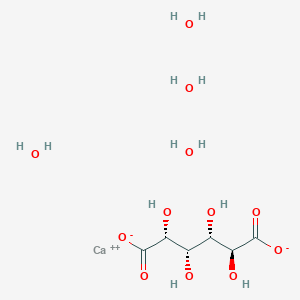
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
